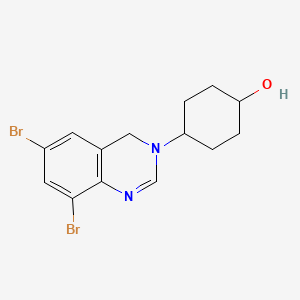
4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is a chemical compound with the molecular formula C14H16Br2N2O . It is also known as Ambroxol Cycloimine Impurity . It is an impurity of Ambroxol, a bronchosecretolytic drug .
Molecular Structure Analysis
The molecular structure of “4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” consists of 14 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES can be used to visualize the molecular structure .Physical And Chemical Properties Analysis
The molecular weight of “4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is 388.10 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 35.8 Ų .Scientific Research Applications
Isolation and Characterization in Ambroxol : A study by Thummala, Ivaturi, and Nittala (2014) in "Scientia Pharmaceutica" isolated and characterized an unknown impurity of ambroxol, identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, formed under stress conditions in the formulated drug (Thummala, Ivaturi, & Nittala, 2014).
Antimicrobial Potential : Research by Barat (2017) in "Global Journal for Research Analysis" synthesized analogues of 6,8-dibromoquinazolin-4(3H)-ones, showing potential as antimicrobial agents in vitro (Barat, 2017).
Novel Ambroxol-Derived Compound : A 2023 study in "International Journal of Molecular Sciences" by Krysantieva, Voronina, and Safin reported the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023).
Antidepressant-like Effect Study : Dhir and Kulkarni (2011) in "Neuroscience Letters" explored the antidepressant-like effect of a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, involving the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Synthesis and Characterization of Isoxazole Derivatives : A 2022 study by Savaliya in "Towards Excellence" synthesized and characterized new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety, evaluating them for antimicrobial activity (Savaliya, 2022).
Antibacterial and Antifungal Activity : Patel, Patel, and Barat (2010) in "Journal of Young Pharmacists" synthesized a series of compounds related to 6,8-dibromoquinazolin-4(3H) ones, evaluating their antibacterial and antifungal activities (Patel, Patel, & Barat, 2010).
Safety And Hazards
The safety data sheet for the hydrochloride form of this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
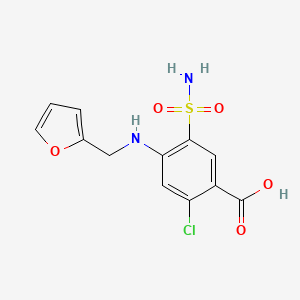
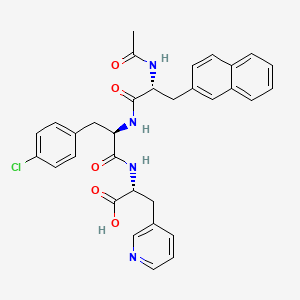
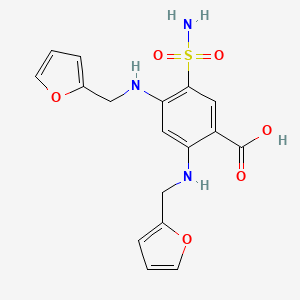
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)
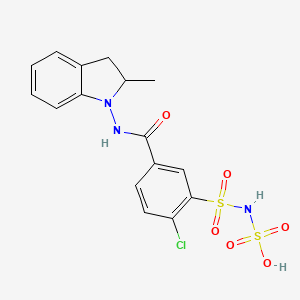
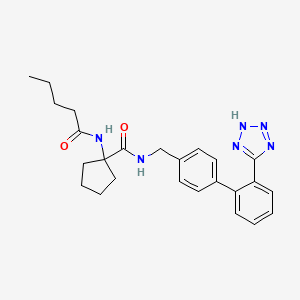
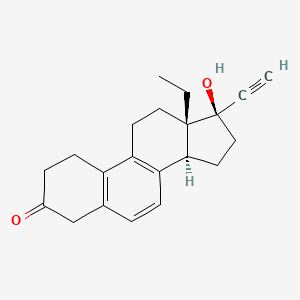
![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)
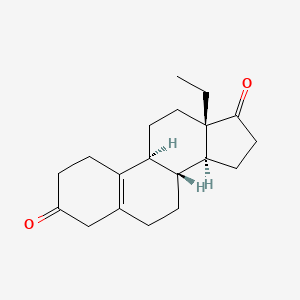


![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)